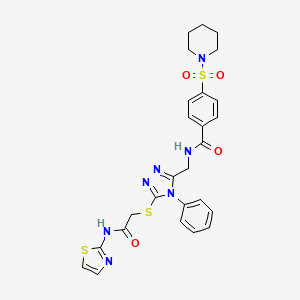

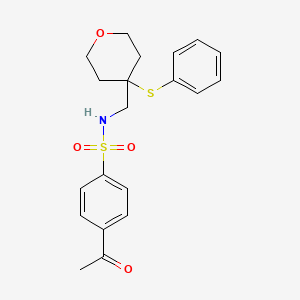

![molecular formula C13H11NO2 B2481281 6H-benzo[b][1,4]benzodioxepin-8-amine CAS No. 695197-82-1](/img/structure/B2481281.png)

6H-benzo[b][1,4]benzodioxepin-8-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-benzo[b][1,4]benzodioxepin-8-amine is a chemical compound with the CAS number 695197-82-1 . It is a type of benzodiazepine, which are essential structural motifs commonly found in biologically active compounds and pharmaceutical agents .

Synthesis Analysis

The synthesis of benzodiazepines, including 6H-benzo[b][1,4]benzodioxepin-8-amine, can be achieved through a one-pot process. This involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp 2 TiCl 2 / m -phthalic acid/ethanol-catalysed cyclocondensation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6H-benzo[b][1,4]benzodioxepin-8-amine include a carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation .Physical And Chemical Properties Analysis

The physical and chemical properties of 6H-benzo[b][1,4]benzodioxepin-8-amine, such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found on chemical databases .Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

- Amine-functionalized mixed-ligand metal-organic frameworks (MOFs) have been synthesized using components like 2-aminobenzene-1,4-dicarboxylic acid, showcasing their potential in enhancing the stability and porosity of frameworks used in various applications (Chavan et al., 2014).

- The rates of reversible deprotonation of compounds structurally related to 6H-benzo[b][1,4]benzodioxepin-8-amine have been studied, highlighting the impact of anion aromaticity on intrinsic barriers, critical for understanding reaction mechanisms in organic synthesis (Bernasconi & Zheng, 2006).

Medicinal Chemistry and Drug Design

- Complex compounds involving the benzodiazepine framework, similar to 6H-benzo[b][1,4]benzodioxepin-8-amine, have been synthesized, revealing their potential in antimicrobial, anti-neuroinflammatory, and anticancer activities, marking significant strides in medicinal chemistry (Yin & Wang, 2016).

- Fused heterocycles like 6H-benzo[c]chromenes and carbazoles have been synthesized through intramolecular O-/N-arylations, displaying the compound's versatility and potential application in creating various bioactive molecules (Singha et al., 2015).

Analytical and Theoretical Chemistry

- The synthesis and characterization of benzodiazepin derivatives, a class structurally similar to 6H-benzo[b][1,4]benzodioxepin-8-amine, have been performed, providing insights into the molecular structures and potential applications of these compounds in analytical and theoretical chemistry (Almansour et al., 2016).

properties

IUPAC Name |

6H-benzo[b][1,4]benzodioxepin-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-10-5-6-11-9(7-10)8-15-12-3-1-2-4-13(12)16-11/h1-7H,8,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCNTUPSRJPPRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)OC3=CC=CC=C3O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11H-dibenzo[b,e][1,4]dioxepin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

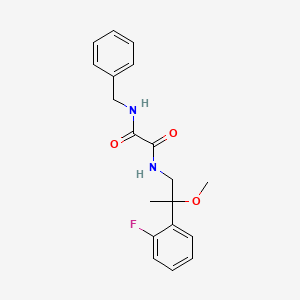

![N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2481198.png)

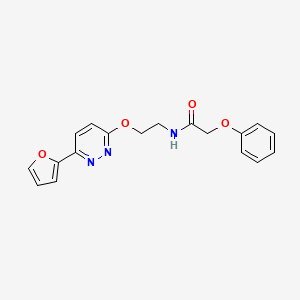

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481202.png)

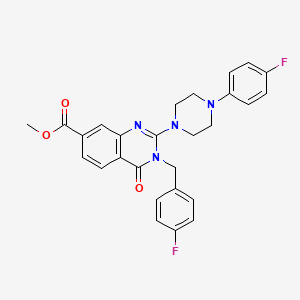

![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2481203.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2481204.png)

![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2481205.png)

![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone](/img/structure/B2481211.png)

![3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride](/img/structure/B2481213.png)